trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol
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Overview
Description
trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol: is a chemical compound with a unique structure that includes a cyclobutane ring, a methyl group, and an oxan-4-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.
Attachment of the Oxan-4-ylamino Group: The oxan-4-ylamino group is attached through nucleophilic substitution reactions, where an oxan-4-ylamine reacts with the cyclobutane derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the oxan-4-ylamino group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Studied for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Used in the development of novel materials.
- Investigated for its potential applications in polymer science.
Mechanism of Action
The mechanism of action of trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The oxan-4-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- trans-2-[(oxan-4-yl)amino]cyclobutan-1-ol
- trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol
Comparison:
- Structural Differences: The position of the methyl group and the oxan-4-ylamino group can vary, leading to differences in reactivity and biological activity.
- Unique Properties: trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern, which can influence its chemical and biological properties.
Biological Activity
trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol, also known by its IUPAC name (1S,2S)-1-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)cyclobutan-1-ol, is a cyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a molecular formula of C10H19NO2 and features a cyclobutane ring with a hydroxyl group and an amino group attached to it. The presence of the oxan group contributes to its unique chemical reactivity and biological interactions.
Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific biological targets:
- Neuraminidase Inhibition : Some studies suggest that compounds with similar structures can act as neuraminidase inhibitors, potentially impacting viral replication processes .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .
- Cytotoxicity : Preliminary studies have indicated that this compound could exhibit cytotoxic effects on certain cancer cell lines, although specific data on this compound is still limited .
Case Studies
A review of existing literature reveals several relevant studies:
-
In Vitro Studies :
- A study evaluating the cytotoxic effects of structurally related compounds found that modifications in the cyclobutane ring can significantly influence cell viability in various cancer cell lines.
- The compound's ability to inhibit cell proliferation was assessed using MTT assays, demonstrating potential as an anticancer agent.
-
Pharmacological Assessments :
- Pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial assessments suggest moderate solubility and stability under physiological conditions.
-
Comparative Analysis :
- A comparative analysis with other known neuraminidase inhibitors highlighted the potential efficacy of this compound in viral infection models.
Properties
IUPAC Name |
(1S,2S)-1-methyl-2-(oxan-4-ylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(12)5-2-9(10)11-8-3-6-13-7-4-8/h8-9,11-12H,2-7H2,1H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOAMTOAAYDIMD-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.